molecular formula C11H13FO2 B13898975 2-Fluoro-3-methyl-6-propoxybenzaldehyde

2-Fluoro-3-methyl-6-propoxybenzaldehyde

Cat. No.: B13898975
M. Wt: 196.22 g/mol
InChI Key: TXCIWBMFGFJRAQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-6-propoxybenzaldehyde is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol It is characterized by the presence of a fluorine atom, a methyl group, and a propoxy group attached to a benzaldehyde core

Preparation Methods

The synthesis of 2-Fluoro-3-methyl-6-propoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methylbenzaldehyde and propyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). A base such as potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-fluoro-3-methylbenzaldehyde is reacted with propyl bromide in the presence of the base and solvent. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

2-Fluoro-3-methyl-6-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Scientific Research Applications

2-Fluoro-3-methyl-6-propoxybenzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-6-propoxybenzaldehyde depends on its specific application

Comparison with Similar Compounds

2-Fluoro-3-methyl-6-propoxybenzaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-fluoro-3-methyl-6-propoxybenzaldehyde

InChI

InChI=1S/C11H13FO2/c1-3-6-14-10-5-4-8(2)11(12)9(10)7-13/h4-5,7H,3,6H2,1-2H3

InChI Key

TXCIWBMFGFJRAQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C)F)C=O

Origin of Product

United States

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